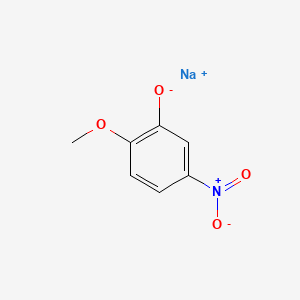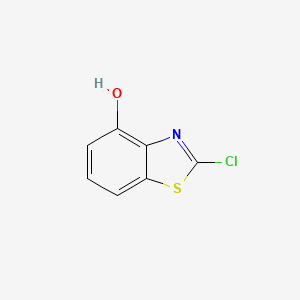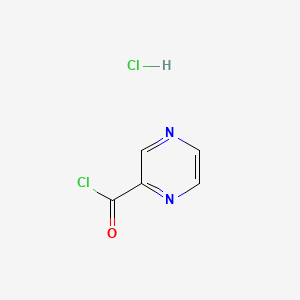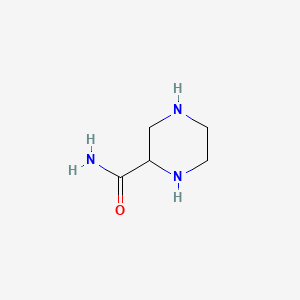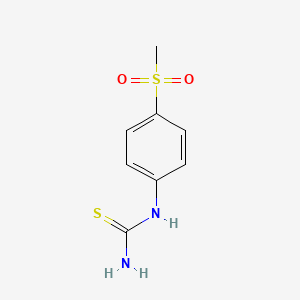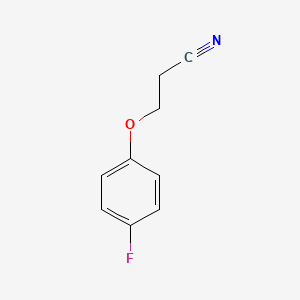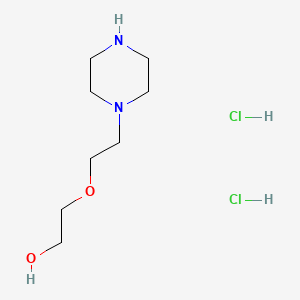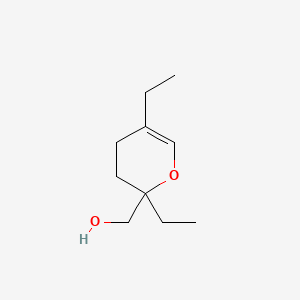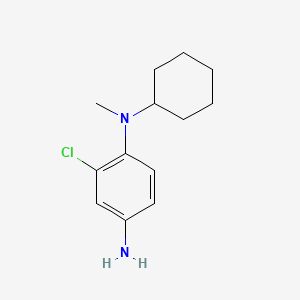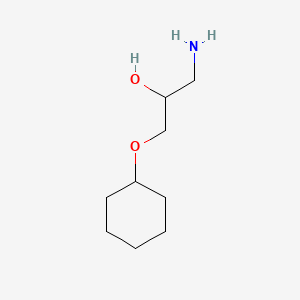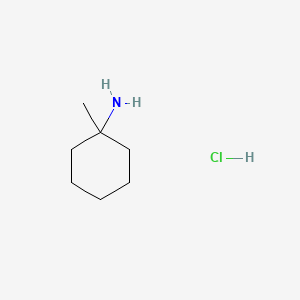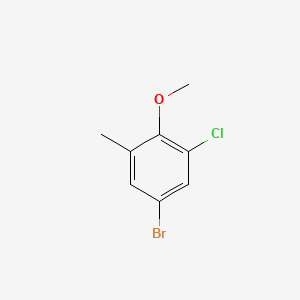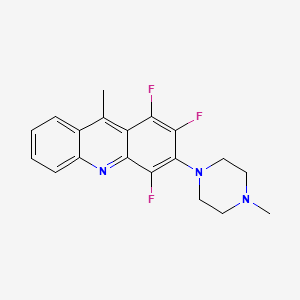
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine, also known as TFMA, is a heterocyclic compound with a unique structure, which has gained attention from the scientific community due to its potential applications in various areas. This compound is composed of four distinct rings, namely a trifluoromethylacridine, a piperazine, a methyl group, and a methylpiperazine. TFMA is a highly fluorinated compound, with the majority of its atoms being fluorine. It has been used for the synthesis of other compounds, as well as for various scientific research applications.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Research has demonstrated that acridone derivatives, which are structurally related to "1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine," exhibit significant potential as acetylcholinesterase inhibitors. A study by Mohammadi-Khanaposhtani et al. (2015) introduced novel acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids that showed potent anti-acetylcholinesterase activity, comparable to rivastigmine, indicating their utility in the treatment of conditions like Alzheimer's disease (Mohammadi‐Khanaposhtani et al., 2015).
Antitumor and Cytotoxic Agents
Acridine derivatives have been evaluated for their antitumor and cytotoxic properties. A particular focus has been on triazolyl-acridine compounds for their cytotoxic activity against cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and HT-29 (human colon adenocarcinoma) cells. Compounds with methyl substitution showed excellent sensitivity, indicating their potential as cytotoxic agents (Singh, Prasad, & Agnihotri, 2020).
Antiprion Activity
Functionalized 9-aminoacridines, similar in structure to the compound , have been synthesized and evaluated for their antiprion activity. Nguyen et al. (2008) found that certain derivatives had submicromolar effective concentrations (EC50) against prion-infected cell models, surpassing the activity of quinacrine. This suggests their potential in treating prion diseases (Nguyen et al., 2008).
properties
IUPAC Name |
1,2,4-trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-11-12-5-3-4-6-13(12)23-18-14(11)15(20)16(21)19(17(18)22)25-9-7-24(2)8-10-25/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWSKUKVSSSWGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)N4CCN(CC4)C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

